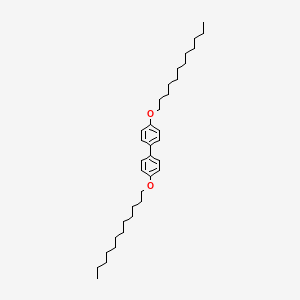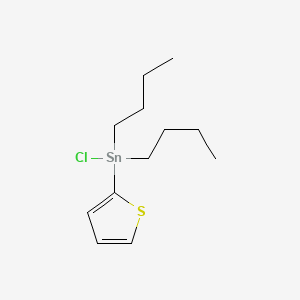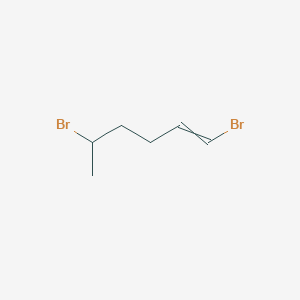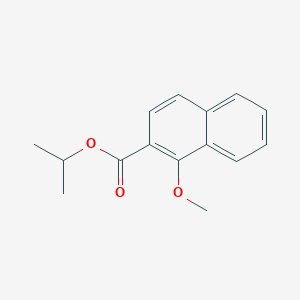![molecular formula C13H13NO2S B14280598 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 160579-90-8](/img/structure/B14280598.png)
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is a heterocyclic compound that features a thiazolidinedione core structure. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in the presence of a base like piperidine in ethanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, microwave irradiation and ultrasound-promoted reactions have been employed to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antioxidant agent.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- Thiazolidine-2,4-dione
- 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is unique due to its specific structural features, such as the presence of the isopropyl group, which enhances its binding affinity to PPARγ receptors and improves its pharmacological profile .
Propriétés
Numéro CAS |
160579-90-8 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |
Clé InChI |
GXIDNNRIWNVXTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)

![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)



